5-Amino-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

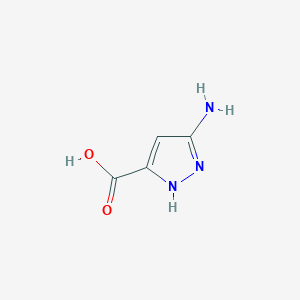

5-Amino-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C4H5N3O2 . It is a member of the pyrazole family, a class of compounds that are known for their versatility in organic synthesis and medicinal chemistry .

Synthesis Analysis

5-Amino-pyrazoles, including 5-Amino-1H-pyrazole-3-carboxylic acid, are often used as starting materials for the preparation of more complex heterocyclic systems . They can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis

The molecular structure of 5-Amino-1H-pyrazole-3-carboxylic acid consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The compound has a molecular weight of 127.1 Da .Chemical Reactions Analysis

5-Amino-pyrazoles are versatile synthetic building blocks used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They can react with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and CH-acid compounds .Physical And Chemical Properties Analysis

5-Amino-1H-pyrazole-3-carboxylic acid has a density of 1.7±0.1 g/cm3, a boiling point of 561.2±35.0 °C at 760 mmHg, and a flash point of 293.2±25.9 °C . It has 5 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Factor Xia Inhibitors

5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives, which are structurally similar to 5-Amino-1H-pyrazole-3-carboxylic acid, have been identified as privileged fragments for Factor Xia inhibitors’ lead discovery . Factor Xia is a major target for anticoagulant drug discovery due to its reduced risk of bleeding .

Organic Synthesis

5-Amino-pyrazoles, including 5-Amino-1H-pyrazole-3-carboxylic acid, are potent reagents in organic and medicinal synthesis . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles have been used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are important in the synthesis of various organic compounds, particularly diverse heterocyclic compounds such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Biologically Active Compounds

5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They are used in the synthesis of many essential drugs and renewable resources .

D-Amino Acid Oxidase (DAO) Inhibitor

Although not directly related to 5-Amino-1H-pyrazole-3-carboxylic acid, 3-Methylpyrazole-5-carboxylic acid, a structurally similar compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .

6. Synthesis of Peptide Analogs and Precursors The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Orientations Futures

Pyrazoles, including 5-Amino-1H-pyrazole-3-carboxylic acid, are being extensively studied for their potential applications in various fields of science. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The ongoing research in this area is expected to lead to the development of novel and applicable heterocyclic compounds .

Mécanisme D'action

Target of Action

It’s known that pyrazole derivatives can interact with a wide range of biological targets, influencing various biochemical pathways .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could result in changes in structure and properties, potentially affecting the compound’s biological activity .

Biochemical Pathways

They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Result of Action

It’s known that changes in the structure of pyrazoles can translate into changes in properties, potentially affecting their biological activities .

Propriétés

IUPAC Name |

3-amino-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICASMSGEUGPHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337489 | |

| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-pyrazole-3-carboxylic acid | |

CAS RN |

124004-31-5 | |

| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)